Tiotropium bromide hydrate is derived from the natural alkaloid scopolamine. It belongs to the class of compounds known as quaternary ammonium compounds, characterized by their positive charge at physiological pH, which enhances their binding affinity to muscarinic receptors. The compound's chemical formula is , with a molecular weight of approximately 490.43 g/mol .
The synthesis of tiotropium bromide hydrate can be achieved through several methods, with one notable route involving the reaction of N-demethyl-tiopropium with methyl bromide in the presence of a solvent such as N,N-dimethylformamide. The general steps include:
The yield from this process can reach up to 98%, with high purity levels confirmed by high-performance liquid chromatography .
Tiotropium bromide hydrate exhibits a monoclinic crystalline structure characterized by specific lattice parameters. X-ray diffraction studies have shown that it has a simple monoclinic cell configuration, with dimensions that indicate a well-defined crystalline arrangement . The presence of water molecules in the hydrate form contributes to its stability and solubility characteristics.
Tiotropium bromide hydrate participates in various chemical reactions primarily related to its therapeutic applications. It acts as a competitive antagonist at muscarinic receptors, inhibiting acetylcholine-induced bronchoconstriction.
The mechanism of action of tiotropium bromide hydrate involves its competitive antagonism at muscarinic receptors, particularly M3 receptors located in the bronchial smooth muscle. This antagonism leads to:
Research has shown that tiotropium can inhibit matrix metalloproteinase production from lung fibroblasts, suggesting additional anti-inflammatory properties that may benefit patients with chronic obstructive pulmonary disease .
Tiotropium bromide hydrate possesses distinct physical and chemical properties that influence its pharmaceutical efficacy:
Tiotropium bromide hydrate is primarily utilized in:
Tiotropium bromide hydrate is chemically designated as (1α,2β,4β,5α,7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0⁴,⁷]nonane bromide monohydrate, with the molecular formula C₁₉H₂₂NO₄S₂·Br·H₂O and a molecular weight of 490.43 g/mol (anhydrous basis) [1] [4] [6]. The compound features a quaternary ammonium structure critical for its anticholinergic activity, with a bromide counterion stabilizing the positive charge. The monohydrate form incorporates one water molecule per tiotropium cation, engaged in specific hydrogen-bonding interactions with the carbonyl oxygen (C=O) and the bromide anion (Br⁻), forming an extended crystal lattice [10]. This hydration is non-isostructural, meaning the hydrate and anhydrous forms exhibit distinct crystal packing.
Table 1: Key Molecular Descriptors of Tiotropium Bromide Hydrate
Property | Value |
---|---|
CAS Registry Number | 139404-48-1 |
Molecular Formula | C₁₉H₂₂NO₄S₂·Br·H₂O |
Molecular Weight (g/mol) | 490.43 |
Hydration State | Monohydrate |
Critical Hydrogen Bonds | O-H···Br⁻, O-H···O=C |
Thermogravimetric analysis (TGA) reveals a weight loss of approximately 3.5–3.7% upon heating to 110°C, corresponding to the release of the single water molecule [5] [10]. The dehydration event is reversible under controlled humidity but leads to amorphous material if improperly handled.
The crystalline monohydrate form of tiotropium bromide belongs to the orthorhombic crystal system with space group P2₁2₁2₁ [5] [10]. X-ray diffraction (XRD) studies resolve a unit cell with dimensions a = 10.48 Å, b = 14.72 Å, c = 15.96 Å, and α=β=γ=90° [5] [10]. The water molecule occupies a defined position in the lattice, bridging the tiotropium cation and bromide anion via O-H···Br hydrogen bonds (2.98 Å) and O-H···O=C bonds (2.89 Å) to the ester carbonyl group [10]. This network enhances lattice energy, contributing to the hydrate’s superior physical stability compared to anhydrous or solvated forms.
Table 2: Crystallographic Parameters of Tiotropium Bromide Monohydrate
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 10.48 Å, b = 14.72 Å, c = 15.96 Å |
Hydrogen Bond Distances | O-H···Br⁻: 2.98 Å; O-H···O=C: 2.89 Å |
Stability Indicators | No phase changes below 200°C |
Revised structural analyses using solid-state NMR (ssNMR) coupled with gauge-including projector-augmented wave (GIPAW) calculations corrected earlier crystallographic models, confirming the water positioning and anion-cation interactions [2] [8]. The ¹³C ssNMR spectrum displays distinct shifts at δ 117.3 ppm (thiophene carbons) and δ 170.5 ppm (carbonyl carbon), serving as fingerprints for polymorph identification [8].
Tiotropium bromide contains three chiral centers (C1, C2, C5) in the tropane ring, with absolute configurations 1R, 2R, 5S [4] [10]. The stereochemistry governs its selective binding to muscarinic receptors (M1/M3 > M2). The molecule adopts a folded conformation where the ester-linked di(2-thienyl)glycolate group projects equatorially, optimizing interactions with receptor subpockets [10]. The crystalline monohydrate preserves this configuration via conformational locking through intramolecular C-H···O interactions and water-mediated hydrogen bonds.
Synthetic routes yield the racemic mixture, but resolution techniques isolate the pharmacologically active enantiomer. Chiral HPLC and circular dichroism confirm enantiopurity (>99.9% ee) in pharmaceutical-grade material [10]. The (1R,2R,5S) configuration ensures optimal spatial orientation of the quaternary ammonium group for ionic binding within the muscarinic receptor’s aspartate-rich pocket.
The anhydrous and monohydrate forms of tiotropium bromide exhibit marked differences in physicochemical behavior:
Table 3: Hydrate vs. Anhydrous Form Comparison
Property | Monohydrate | Anhydrous |
---|---|---|
Crystal System | Orthorhombic | Triclinic |
Hygroscopicity | Non-hygroscopic below 80% RH | Hygroscopic (>40% RH) |
Dissolution Rate (t₉₀) | ~10 minutes | ~8 minutes |
¹³C ssNMR Shift (Key Peak) | δ 54.2 ppm (water-associated carbon) | Not observed |
Stability at 25°C | >24 months | Converts to hydrate |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: